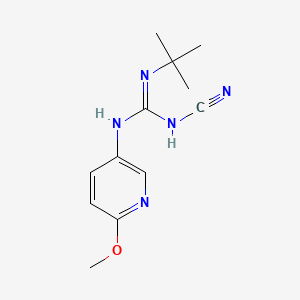
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, and a methoxypyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine typically involves multiple steps. One common method involves the reaction of tert-butylamine with a suitable precursor, such as a cyano-substituted pyridine derivative, under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound shares structural similarities with 2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine but has different functional groups.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: Another structurally related compound with a cyano group and tert-butyl group.
Uniqueness
Its methoxypyridinyl group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and interactions .
Eigenschaften
CAS-Nummer |
60560-10-3 |
|---|---|
Molekularformel |
C12H17N5O |
Molekulargewicht |
247.30 g/mol |
IUPAC-Name |
2-tert-butyl-1-cyano-3-(6-methoxypyridin-3-yl)guanidine |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(15-8-13)16-9-5-6-10(18-4)14-7-9/h5-7H,1-4H3,(H2,15,16,17) |
InChI-Schlüssel |
YGXRGUVJORFSCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC#N)NC1=CN=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
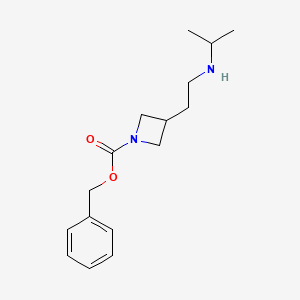
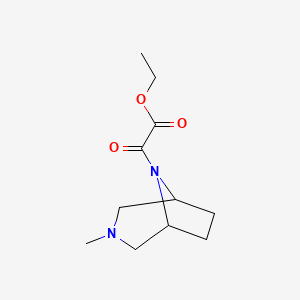
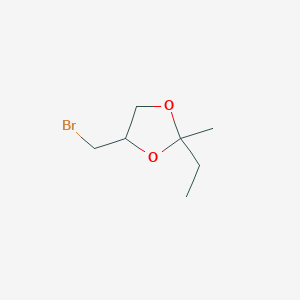
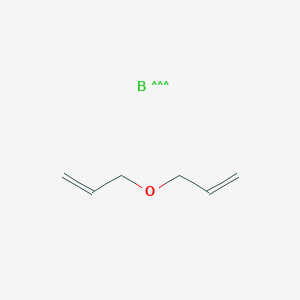
![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
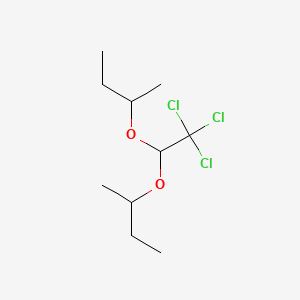
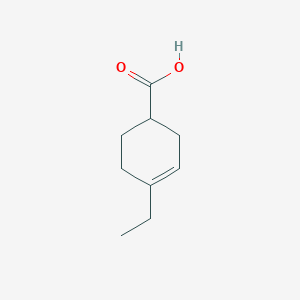
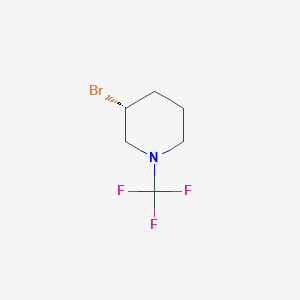
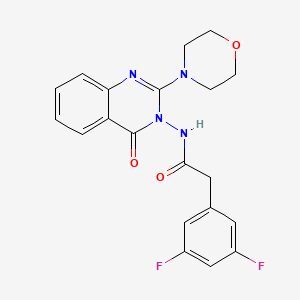
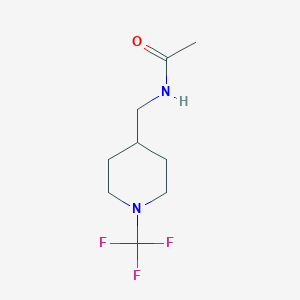
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)

